

Navigating the Regulatory Landscape of N-Nitroso Quinapril: A Technical Guide

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Compound of Interest

Compound Name: *N-Nitroso Quinapril*

Cat. No.: *B12310862*

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The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, demanding rigorous control strategies and sensitive analytical methods. Among these, **N-Nitroso Quinapril**, a nitrosamine impurity associated with the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has garnered regulatory scrutiny. This technical guide provides an in-depth overview of the current regulatory guidelines, analytical methodologies, and risk mitigation strategies for **N-Nitroso Quinapril** in pharmaceuticals.

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies have established acceptable intake (AI) limits for various nitrosamines to ensure patient safety. **N-Nitroso Quinapril** is classified as a nitrosamine drug substance-related impurity (NDSRI) and is considered a compound with lower carcinogenic potency.

Several major regulatory bodies have set an acceptable intake (AI) limit for **N-Nitroso Quinapril**, reflecting a harmonized approach to managing the risk associated with this impurity. Long-term exposure to **N-Nitroso Quinapril** above the established acceptable level may increase the risk of cancer.^[1]

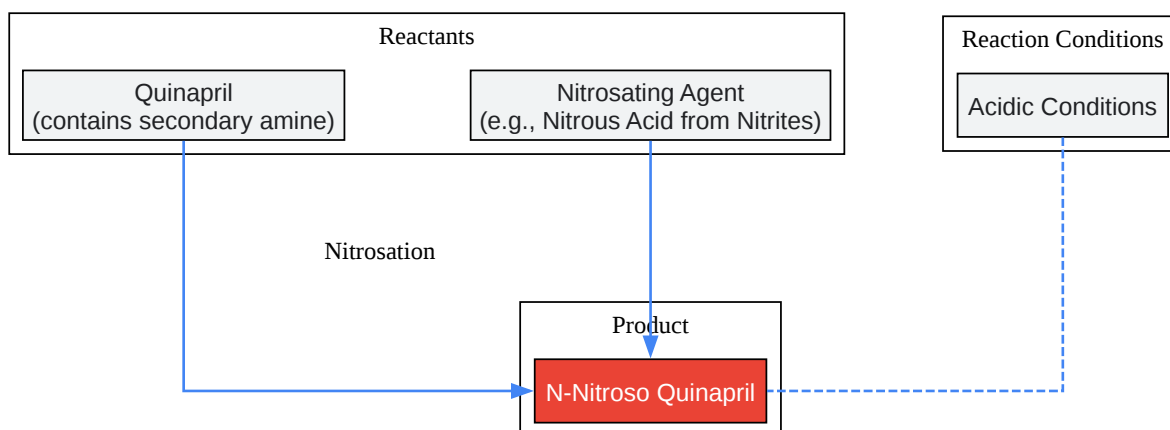
Regulatory Agency	Acceptable Intake (AI) Limit (ng/day)	Potency Category
U.S. Food and Drug Administration (FDA)	1500	5[2]
European Medicines Agency (EMA)	1500	5[2]
Health Canada	1500	5

These limits are based on a lifetime exposure risk and are intended to maintain the cancer risk at a negligible level. The presence of **N-Nitroso Quinapril** above these limits has led to voluntary recalls of quinapril tablets to mitigate potential risks to patients.[3]

Formation Pathway of N-Nitroso Quinapril

N-Nitroso Quinapril is formed from the nitrosation of the secondary amine moiety present in the quinapril molecule.[4] This chemical reaction typically involves a nitrosating agent, such as nitrous acid (HNO_2), which can be formed from nitrite salts under acidic conditions.

The presence of residual nitrites in excipients, raw materials, or even water used during the manufacturing process can be a source of nitrosating agents. The reaction is influenced by factors such as pH, temperature, and the concentration of both the amine precursor (quinapril) and the nitrosating agent.



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Figure 1: Formation Pathway of N-Nitroso Quinapril.

Analytical Methodology for Detection and Quantification

The detection and quantification of **N-Nitroso Quinapril** at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.

Experimental Protocol: LC-MS/MS Method

This section outlines a representative LC-MS/MS method for the determination of **N-Nitroso Quinapril** in quinapril drug substance and drug product. This protocol is based on established methodologies for nitrosamine analysis in pharmaceuticals.^{[5][6][7]}

3.1.1. Sample Preparation

- **Drug Substance:** Accurately weigh approximately 50 mg of the quinapril drug substance into a suitable volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.

- **Drug Product (Tablets):** Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 50 mg of quinapril and transfer it to a volumetric flask. Add a suitable extraction solvent, sonicate for 15-20 minutes to ensure complete extraction, and then dilute to volume. Centrifuge or filter the resulting solution to remove insoluble excipients.

3.1.2. Chromatographic Conditions

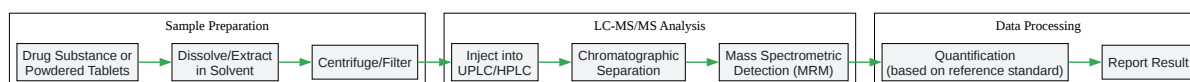
Parameter	Specification
Instrument	UPLC/HPLC system coupled with a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	5 - 10 μ L
Gradient Elution	A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from the API and other impurities.

3.1.3. Mass Spectrometry Conditions

Parameter	Specification
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for the specific instrument (e.g., 3.5 kV)
Source Temperature	Optimized for the specific instrument (e.g., 150°C)
Desolvation Temperature	Optimized for the specific instrument (e.g., 400°C)
MRM Transitions	Specific precursor to product ion transitions for N-Nitroso Quinapril need to be determined using a reference standard.

3.1.4. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The LOQ should be sufficiently low to quantify **N-Nitroso Quinapril** at a level well below the acceptable intake limit.



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Figure 2: Analytical Workflow for **N-Nitroso Quinapril**.

Risk Mitigation and Control Strategies

Manufacturers are required to conduct a comprehensive risk assessment to identify potential sources of nitrosamine contamination. Key mitigation strategies include:

- **Raw Material Control:** Sourcing raw materials and excipients with low or negligible levels of nitrites.
- **Process Optimization:** Modifying manufacturing processes to avoid conditions that favor nitrosation (e.g., controlling pH and temperature).
- **Use of Inhibitors:** Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, into the formulation can inhibit the nitrosation reaction.
- **Finished Product Testing:** Implementing routine testing of the final drug product to ensure compliance with the established AI limits.

By implementing a robust control strategy based on a thorough risk assessment and utilizing sensitive analytical methods, pharmaceutical manufacturers can effectively manage the presence of **N-Nitroso Quinapril**, ensuring the quality and safety of their products.

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